molecular formula C16H10FNO4S2 B2989742 (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 1427538-36-0

(Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2989742
CAS No.: 1427538-36-0
M. Wt: 363.38
InChI Key: UIHHFGAFGCMKOT-QPEQYQDCSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a Z-configuration at the methylene group linking the furan and thiazolidinone moieties. The 2-fluorophenyl substituent on the furan ring introduces electronic and steric effects that influence its biological activity and physicochemical properties.

Properties

IUPAC Name

2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO4S2/c17-11-4-2-1-3-10(11)12-6-5-9(22-12)7-13-15(21)18(8-14(19)20)16(23)24-13/h1-7H,8H2,(H,19,20)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHHFGAFGCMKOT-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings associated with this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

The molecular formula for (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is C16H10FNO4S2C_{16}H_{10}FNO_4S_2, with a molecular weight of 363.4 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds related to thiazolidinones exhibit significant antibacterial properties. A study synthesized various derivatives and evaluated their activity against Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 µg/mL to 4 µg/mL, demonstrating potent antibacterial effects. Particularly, certain derivatives showed MIC values as low as 2 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

CompoundMIC (µg/mL)Target Bacteria
4c2MRSA
4d2Enterococcus spp
4e3Streptococcus spp
4f4Staphylococcus spp

Anticancer Activity

Thiazolidinone derivatives, including the target compound, have shown promising anticancer activities. In vitro studies demonstrated dose-dependent cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer). For instance, one derivative exhibited an IC50 value of 22.04 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .

Cell LineIC50 (µM)
HepG234.94
MCF-722.04
Caco-245.91

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX). Research has indicated that thiazolidinone derivatives can selectively inhibit COX-II with minimal ulcerogenic effects, making them suitable candidates for treating inflammatory conditions without the common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Antibacterial Evaluation : A study synthesized and tested several thiazolidinone derivatives against multidrug-resistant bacteria. The results showed that modifications in the side chains significantly influenced the antibacterial potency.
  • Anticancer Testing : Another research effort focused on evaluating the cytotoxicity of thiazolidinone derivatives in various cancer cell lines. The findings suggested that structural modifications could enhance selectivity and potency against specific cancer types.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Structure Substituent(s) Biological Activity Yield (%) Melting Point (°C) References
(Z)-2-(5-((5-(2-Fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 2-Fluorophenyl on furan Not explicitly reported N/A N/A Target
(Z)-2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 4-Chlorophenyl on furan Cytotoxicity (leukemia cells) N/A N/A
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Indole and 3-hydroxyphenyl Antibacterial, antifungal N/A N/A
(Z)-2-((5-(Thiophen-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted acid Thiophene substituent Anticancer (synthesis focus) N/A N/A
(Z)-2-(5-((3-(4-((4-Fluorobenzyl)oxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid Pyrazole and fluorobenzyloxy Not explicitly reported N/A N/A
(Z)-5-[(3-{4-[(4-Methoxyphenyl)methylenehydrazono}]-3-(4-hydroxyphenyl)-4-thiazolidinone Methoxyphenyl and hydrazone groups Synthetic methodology N/A N/A
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid Phenylethoxy group Dual inhibitory activity 24 172–175
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid Benzyloxy-methoxyphenyl Dual inhibitory activity 73 277–280

Molecular and Spectral Characterization

  • NMR and Elemental Analysis : Compounds in were validated via ¹H/¹³C NMR, confirming the Z-configuration and substituent positions. Elemental analysis discrepancies (<0.5% for C, H, N) indicated high purity .
  • Mass Data: The 2-chloro-5-(trifluoromethyl)phenyl analog () had a monoisotopic mass of 446.961362, aligning with its molecular formula (C₁₇H₉ClF₃NO₄S₂) .

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid?

Answer:
The compound is synthesized via Knoevenagel condensation between a fluorophenyl-substituted aldehyde and a thiazolidinone precursor. A general protocol involves:

  • Step 1 : Reacting 5-(2-fluorophenyl)furan-2-carbaldehyde with rhodanine (2-thioxothiazolidin-4-one) in acetic acid with sodium acetate as a base under reflux (3–4 hours). This forms the (Z)-configured arylidene intermediate .
  • Step 2 : Functionalization of the thiazolidinone core with acetic acid derivatives via nucleophilic substitution. For example, substituting the methylthio group in intermediates like 5-(arylidene)-2-(methylthio)thiazol-4(5H)-one with amino acids or other nucleophiles in ethanol using K₂CO₃ as a catalyst .
  • Purification : Recrystallization from DMF-acetic acid or methanol yields pure product .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Spectroscopy :
    • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
    • ¹H/¹³C NMR : Assigns (Z)-stereochemistry via coupling constants (e.g., J = 10–12 Hz for conjugated double bonds) and aryl/furan proton environments .
  • Melting Point : Consistency with literature values (e.g., 230–232°C for analogous compounds) .
  • X-ray Crystallography : Resolves stereochemical ambiguity and confirms molecular geometry .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:

  • Solvent System : Acetic acid/DMF mixtures enhance solubility of aromatic intermediates, reducing side products .
  • Catalysis : Microwave-assisted synthesis (e.g., 30–50 minutes at 80°C) improves yield (92–96%) compared to conventional heating .
  • Base Selection : Sodium acetate vs. K₂CO₃ influences reaction kinetics. Sodium acetate is preferred for Knoevenagel steps, while K₂CO₃ facilitates nucleophilic substitutions .
  • Stereocontrol : The (Z)-configuration is thermodynamically favored due to conjugation stabilization; prolonged reflux or polar solvents (e.g., DMF) enhance selectivity .

Advanced: What mechanistic insights explain the (Z)-selectivity in the arylidene formation?

Answer:
The (Z)-isomer dominates due to:

  • Conjugation Stabilization : The arylidene double bond conjugates with the thiazolidinone’s C=O and C=S groups, lowering the transition-state energy for (Z)-formation .
  • Steric Effects : Bulky substituents (e.g., 2-fluorophenyl) favor the (Z)-configuration by minimizing non-bonded interactions between the aryl and thiazolidinone moieties .
  • Kinetic Control : Rapid condensation under reflux traps the (Z)-isomer before equilibration to the (E)-form .

Advanced: How can computational modeling predict biological activity or guide structural modifications?

Answer:

  • Docking Studies : Simulate interactions with target proteins (e.g., tyrosine kinase or PPAR-γ) using the compound’s X-ray-derived geometry .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups (e.g., -F) enhance metabolic stability .
  • DFT Calculations : Predict redox potentials or tautomeric equilibria (e.g., thione-thiol interconversion) affecting reactivity .

Advanced: How should researchers address contradictions in reported synthetic protocols?

Answer:

  • Case Study : uses DMF-acetic acid for recrystallization, while recommends methanol . Resolution: Methanol is suitable for polar intermediates, while DMF-acetic acid resolves solubility issues for sterically hindered derivatives .
  • Base Discrepancies : Sodium acetate () vs. triethylamine () in alkylation steps. Triethylamine is superior for deprotonating thiol intermediates in dichloromethane .

Advanced: What strategies evaluate the compound’s stability under physiological conditions?

Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Thioxothiazolidinones are prone to hydrolysis at alkaline pH .
  • Light/Oxygen Sensitivity : Store under inert gas (N₂) and assess photodegradation using UV-Vis spectroscopy. Arylidene derivatives often require dark storage .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Variation of Substituents : Synthesize analogs with different aryl groups (e.g., 4-methoxyphenyl vs. 2-fluorophenyl) and compare bioactivity .
  • Core Modifications : Replace the thiazolidinone with oxazolidinone or imidazolidinone to assess scaffold-specific effects .
  • Biological Assays : Test cytotoxicity (MTT assay), anti-inflammatory (COX inhibition), or antimicrobial activity (MIC determination) .

Advanced: What are the limitations of current synthetic routes, and how can they be overcome?

Answer:

  • Low Yields in Alkylation : Methylthio intermediates (e.g., 4 in ) often yield ≤75%. Solution: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Stereochemical Purity : Minor (E)-isomers may co-crystallize. Resolution: Chromatographic separation (silica gel, hexane/EtOAc) or fractional crystallization .

Advanced: How can alternative synthetic routes (e.g., photochemical or enzymatic) be explored?

Answer:

  • Photochemical Cyclization : UV irradiation of thiourea-acetic acid precursors may offer greener pathways .
  • Biocatalysis : Lipases or esterases could enantioselectively hydrolyze ester intermediates, though this remains unexplored for thioxothiazolidinones .

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